molecular formula C14H14FN3O3 B4328176 ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B4328176
M. Wt: 291.28 g/mol
InChI Key: SYAPPZBRKLZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the fluorobenzoyl group: The pyrazole ring is then acylated using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}acetate
  • Ethyl {3-[(3-bromobenzoyl)amino]-1H-pyrazol-1-yl}acetate
  • Ethyl {3-[(3-methylbenzoyl)amino]-1H-pyrazol-1-yl}acetate

Uniqueness

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 2-[3-[(3-fluorobenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-2-21-13(19)9-18-7-6-12(17-18)16-14(20)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAPPZBRKLZDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-(3-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.